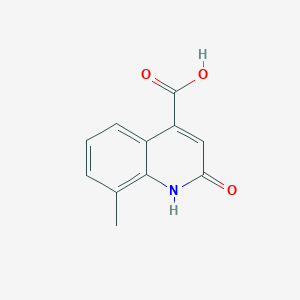

2-Hydroxy-8-methyl-quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-3-2-4-7-8(11(14)15)5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJOSYYURXIQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Hydroxy-8-methyl-quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . Another method is the Doebner-Miller reaction, which involves the condensation of aniline with an aldehyde and pyruvic acid . Industrial production often employs green chemistry techniques, such as microwave irradiation, ionic liquids, and solvent-free conditions, to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

2-Hydroxy-8-methyl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Chemical Properties

2-Hydroxy-8-methyl-quinoline-4-carboxylic acid can be synthesized through several methods, primarily involving the oxidation of 2-hydroxy-4-halogenomethylquinoline using alkaline hydrogen peroxide. The synthesis process typically yields a high purity product (up to 99.8%) with a melting point around 312–315°C .

The compound exhibits a range of biological activities that make it valuable in pharmaceutical research:

Antioxidant Activity

Recent studies have shown that derivatives of hydroxyquinoline compounds, including this compound, possess significant antioxidant properties. These compounds have been evaluated using assays like the ABTS assay, demonstrating varying levels of effectiveness .

| Activity Type | Observed Effects |

|---|---|

| Antioxidant | Good antioxidant activity in specific derivatives |

| Antimicrobial | Potential antibacterial properties |

| Analgesic | Intermediates for local anesthetics |

| Anticancer | Related compounds show immunosuppressive effects |

Pharmaceutical Applications

Due to its structural characteristics, this compound serves as an important intermediate in the synthesis of various pharmaceutical agents:

Local Anesthetics

The compound is known to be an intermediate for the production of local anesthetics, which are essential in medical procedures .

Anticancer Agents

Compounds derived from hydroxyquinoline structures have been identified as having anticancer properties, contributing to ongoing research in cancer therapeutics .

Analytical Applications

In addition to its biological significance, this compound is utilized in analytical chemistry:

Proteomics Research

It is employed in proteomics for the detection and quantification of proteins due to its ability to form stable complexes with metal ions .

Case Studies

Several studies illustrate the applications and effectiveness of this compound:

Case Study 1: Antioxidant Evaluation

A series of synthesized derivatives were tested for their antioxidant capabilities using various assay methods, revealing that certain derivatives exhibited stronger activity compared to standard antioxidants.

Case Study 2: Local Anesthetic Development

Research focused on synthesizing new local anesthetic agents from quinoline derivatives highlighted the role of this compound as a key intermediate, showing promising results in pain management applications.

Mechanism of Action

The mechanism of action of 2-Hydroxy-8-methyl-quinoline-4-carboxylic acid involves its interaction with various molecular targets. It can chelate metal ions, which is crucial for its biological activity . This chelation disrupts metal-dependent enzymes and pathways, leading to its therapeutic effects. Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer research .

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Key Observations :

- Chelation Potential: 8-Hydroxy-4-methoxy-2-quinolinecarboxylic acid demonstrates strong metal-binding capacity due to the ortho-hydroxyl and carboxylate groups, a property less pronounced in the 2-hydroxy-8-methyl analog .

- Antimicrobial Activity : 2-Phenyl derivatives show significant activity against Staphylococcus aureus (MIC: 64 µg/mL), suggesting that bulky substituents at the 2-position enhance antibacterial efficacy compared to hydroxyl groups .

Key Insights :

- Antitumor Activity: The unsubstituted 4-quinolinecarboxylic acid exhibits antitumor effects, while substitution with hydroxyl or methyl groups may alter its efficacy .

- Antibacterial Specificity : 2-Phenyl derivatives (e.g., 5a4 in ) show selectivity against Gram-positive bacteria, whereas analogs with hydroxyl groups lack comparable activity .

Biological Activity

2-Hydroxy-8-methyl-quinoline-4-carboxylic acid (also known as 2-Hydroxy-8-methylquinoline-4-carboxylic acid) is a derivative of quinoline, a compound recognized for its diverse applications in medicinal chemistry and biology. This article explores the biological activities associated with this compound, including its antimicrobial, antimalarial, and anticancer properties.

This compound exhibits unique chemical properties that contribute to its biological activity. Its structure allows it to chelate metal ions, which plays a crucial role in its interaction with various biological targets. The compound can undergo several chemical reactions, including oxidation and substitution, enhancing its potential as a bioactive agent.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A study on synthesized derivatives of quinoline-4-carboxylic acid found that certain derivatives exhibited profound antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as fungi. The highest activity was noted in specific substituted derivatives, which altered the morphology of fungal cells, indicating a potential mechanism of action through cell wall disruption .

2. Antimalarial Activity

The compound has been investigated for its antimalarial properties. In vitro studies have shown that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. A related study highlighted the development of quinoline derivatives with low nanomolar efficacy against malaria parasites, suggesting that structural modifications can enhance their potency and pharmacokinetic profiles .

3. Anticancer Activity

The anticancer potential of this compound has also been explored. Various quinoline derivatives have been reported to exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that modifications to the quinoline structure can lead to increased reactive oxygen species (ROS) generation and DNA damage in cancer cells, contributing to their growth inhibition .

Table 1: Summary of Biological Activities

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : The compound alters the permeability of microbial membranes, leading to cell lysis and death.

- Antimalarial Mechanism : It inhibits critical enzymatic processes within the malaria parasite, disrupting its life cycle.

- Anticancer Mechanism : The compound induces oxidative stress in cancer cells, leading to apoptosis.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks using SHELXL/SHELXS software .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methyl at C8, hydroxyl at C2) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 219.19 g/mol for analogs) .

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Q. Advanced Research Focus

- Comparative assays : Test against bacterial DNA gyrase and human topoisomerases to differentiate target specificity .

- Structural analogs : Compare with 2-Hydroxy-6-methoxy or 4-Chloro-2-methyl derivatives to isolate functional group effects .

- Dose-response studies : Evaluate IC values across cell lines to assess potency variations .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Ensure fume hoods for steps involving volatile reagents (e.g., POCl) .

- Waste disposal : Classify as hazardous waste; neutralize acidic byproducts before disposal .

What computational approaches are effective for studying its molecular interactions?

Q. Advanced Research Focus

- Molecular docking : Simulate binding to DNA gyrase (PDB: 1KZN) or kinase domains using AutoDock Vina .

- DFT calculations : Analyze electron density at the carboxylic acid group to predict reactivity in substitution reactions .

- MD simulations : Model solvation effects in aqueous media to optimize solubility for biological assays .

How does the methyl substituent at C8 influence physicochemical properties?

Q. Advanced Research Focus

- Lipophilicity : The methyl group increases logP, enhancing membrane permeability compared to hydroxyl/methoxy analogs .

- Steric effects : Hinders nucleophilic substitution at C4 but stabilizes the quinoline ring via hyperconjugation .

- Crystallinity : Methyl groups promote tight packing, as seen in X-ray structures of related 2-arylquinolines .

What industrial-scale challenges arise during synthesis, and how are they addressed?

Q. Advanced Research Focus

- Scalability : Transition from batch to continuous flow reactors reduces reaction time and improves yield .

- Purification : Use of simulated moving bed (SMB) chromatography isolates high-purity product (>98%) .

- Byproduct management : Optimize POCl stoichiometry to minimize chlorinated impurities .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced Research Focus

- Functional group swaps : Replace the hydroxyl group with fluorine to enhance metabolic stability .

- Bioisosteres : Substitute carboxylic acid with tetrazole to maintain acidity while improving bioavailability .

- Hybrid analogs : Fuse with adamantane moieties (e.g., 4-(1-adamantyl) derivatives) for antitubercular activity .

What are the best practices for storing this compound to ensure stability?

Q. Basic Research Focus

- Storage conditions : Keep in airtight containers under inert gas (N) at -20°C to prevent oxidation .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .

- Light sensitivity : Store in amber glass to protect against UV degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.